![molecular formula C12H22O4S2 B14596279 {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid CAS No. 59229-30-0](/img/structure/B14596279.png)
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid is an organic compound that belongs to the class of carboxylic acids. It features a unique structure with an octyloxy group and a disulfanyl linkage, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid typically involves the reaction of octyloxy acetic acid with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkoxy-substituted acetic acids.
Aplicaciones Científicas De Investigación
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and redox biology.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid involves its interaction with cellular thiol groups. The disulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. This compound may target specific enzymes and proteins involved in oxidative stress responses.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with a similar functional group but lacking the disulfanyl and octyloxy groups.
Octyloxy acetic acid: Similar structure but without the disulfanyl linkage.
Disulfanyl acetic acid: Contains the disulfanyl group but lacks the octyloxy substitution.
Uniqueness
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid is unique due to its combination of an octyloxy group and a disulfanyl linkage. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
59229-30-0 |
|---|---|
Fórmula molecular |
C12H22O4S2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-[(2-octoxy-2-oxoethyl)disulfanyl]acetic acid |
InChI |
InChI=1S/C12H22O4S2/c1-2-3-4-5-6-7-8-16-12(15)10-18-17-9-11(13)14/h2-10H2,1H3,(H,13,14) |
Clave InChI |
VLGPRTQOIMXLOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CSSCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


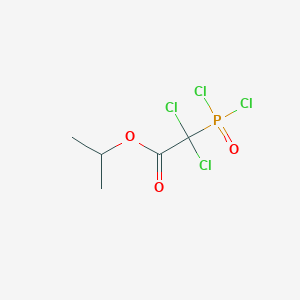
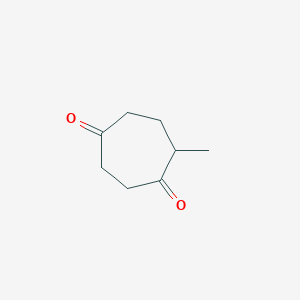
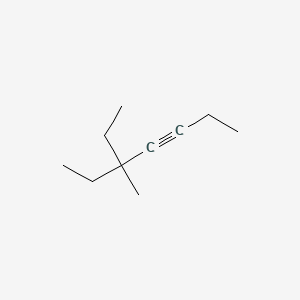
methanone](/img/structure/B14596231.png)

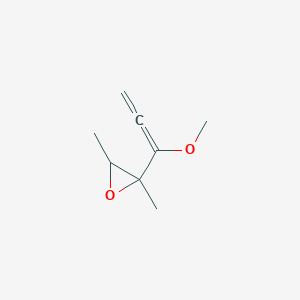
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)
![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)
![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)

phosphanium bromide](/img/structure/B14596271.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
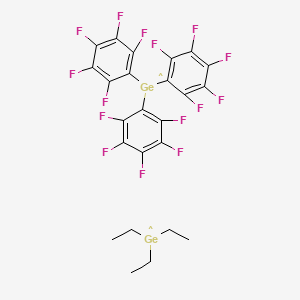
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
